

GS-9822: A Deep Dive into its Allosteric Inhibition of HIV-1 Integrase

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Compound of Interest		
Compound Name:	GS-9822	
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This technical guide provides a comprehensive overview of the preclinical candidate **GS-9822** and its interaction with HIV-1 integrase. **GS-9822** is a potent, second-generation LEDGIN (Lens Epithelium-Derived Growth Factor/p75-IN inhibitor) that demonstrates a unique "block-and-lock" mechanism of action, positioning it as a promising compound for functional HIV cure research.[1][2][3] This document details the quantitative data, experimental methodologies, and interaction pathways associated with **GS-9822**'s function.

Mechanism of Action: Allosteric Inhibition and Integration Retargeting

GS-9822 functions as an allosteric inhibitor of HIV-1 integrase.[4] It targets the binding pocket of the cellular cofactor LEDGF/p75 on the integrase enzyme.[3] This interaction is crucial for the selection of integration sites within the host genome. By binding to this pocket, **GS-9822** effectively blocks the interaction between integrase and LEDGF/p75.

This inhibition has a dual effect on the HIV-1 replication cycle:

- Inhibition of Integration: GS-9822 reduces the overall frequency of HIV-1 integration into the host cell's genome.
- Integration Retargeting: For the residual proviruses that do integrate, GS-9822 redirects them away from their usual sites within active, gene-dense regions of the chromatin. Instead,



integration is retargeted towards more repressive chromatin environments. This altered integration profile results in a state of deeper latency for the provirus, making it less prone to reactivation.

This combined effect of blocking integration and locking the residual virus in a latent state is termed the "block-and-lock" phenotype, which **GS-9822** achieves at nanomolar concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **GS-9822**, primarily in comparison to the first-generation LEDGIN, CX14442.

Compound	Parameter	Value	Cell Line/Virus Strain	Reference
GS-9822	EC50	0.009 μΜ	MT-4 / HIV-1 (IIIB)	
GS-9822	EC50	0.002 μΜ	MT-4 / HIV-1 (NL4.3)	
GS-9822	CC50	4.9 μΜ	MT-4	
GS-9822	Selectivity Index (SI)	544	MT-4 / HIV-1 (IIIB)	_
GS-9822	IC50 (LEDGF/p75-IN Interaction)	0.07 μΜ	N/A	
CX14442	EC50	0.21 μΜ	MT-4 / HIV-1 (IIIB)	_
CX14442	EC50	0.22 μΜ	MT-4 / HIV-1 (NL4.3)	_
CX14442	CC50	>10 μM	MT-4	_
CX14442	Selectivity Index (SI)	>48	MT-4 / HIV-1 (IIIB)	



EC50: 50% effective concentration required to inhibit HIV-1-induced cytopathic effects. CC50: 50% cytotoxic concentration, reducing cell viability by 50%. SI: Selectivity Index (CC50/EC50). IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **GS-9822** are provided below.

Antiviral Activity Assay (MTT Assay)

This assay determines the compound's ability to protect cells from HIV-1-induced cell death.

- Cell Line: MT-4 cells.
- Virus: HIV-1 strains (e.g., IIIB, NL4.3).
- Procedure:
 - MT-4 cells are infected with HIV-1 in the presence of serial dilutions of GS-9822 or a control compound.
 - The cells are incubated for 5 days.
 - Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density (OD) is measured, which correlates with the number of viable cells.
 - Results are plotted as a percentage of the OD values from uninfected, untreated control cells.
 - The EC50 is calculated as the concentration at which the compound inhibits the cytopathic effect of the virus by 50%.

Inhibition of Integrase-LEDGF/p75 Interaction (AlphaScreen Assay)



This biochemical assay quantifies the ability of **GS-9822** to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

- · Reagents:
 - His6-tagged HIV-1 integrase.
 - Flag-tagged LEDGF/p75.
 - AlphaScreen donor and acceptor beads.
- Procedure:
 - Increasing concentrations of GS-9822 are added to a mixture of 50 nM HIV-1 integrase and 100 nM LEDGF/p75.
 - The mixture is incubated to allow for potential inhibition of the protein-protein interaction.
 - AlphaScreen beads, which recognize the His and Flag tags, are added.
 - If the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
 - The signal is measured, and a dose-dependent inhibition curve is generated to determine the IC50 value.

Integration Site Sequencing

This protocol is used to determine the genomic locations of HIV-1 integration in the presence of **GS-9822**.

- Cell Line: SupT1 cells.
- Vector: Lentiviral vector (e.g., CH-SFFV-eGFP-P2A-fLuc).
- Procedure:
 - SupT1 cells are transduced with the lentiviral vector in the presence of GS-9822, a control compound, or no drug.

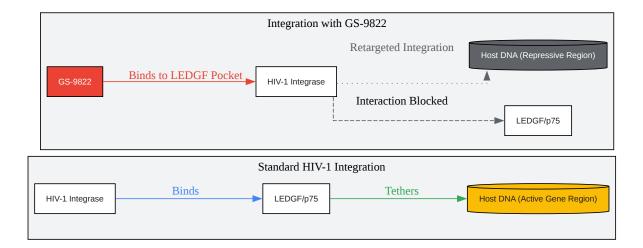


- The cells are cultured for 3 days with the compound.
- The compound is then removed, and the cells are cultured for at least 10 more days to dilute out any non-integrated viral DNA.
- Genomic DNA is extracted from the cells.
- The proviral copy number is determined using Alu-LTR qPCR.
- The genomic DNA is then prepared for Illumina MiSeq integration site sequencing.
- The sequencing data is analyzed using a platform like INSPIIRED to map the integration sites and analyze the surrounding genomic features.

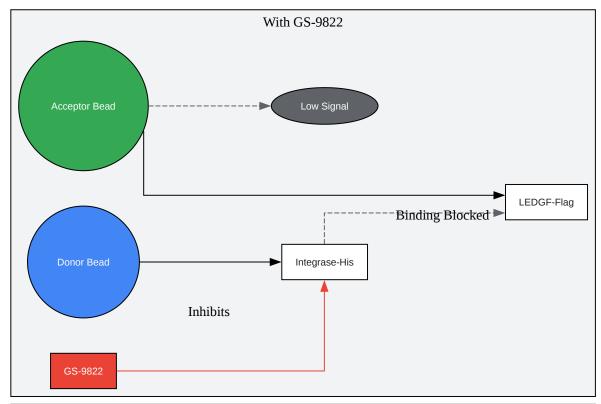
Visualizations

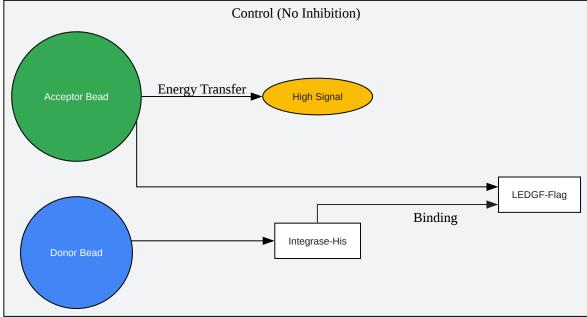
The following diagrams illustrate the mechanism of action of **GS-9822** and the experimental workflows.



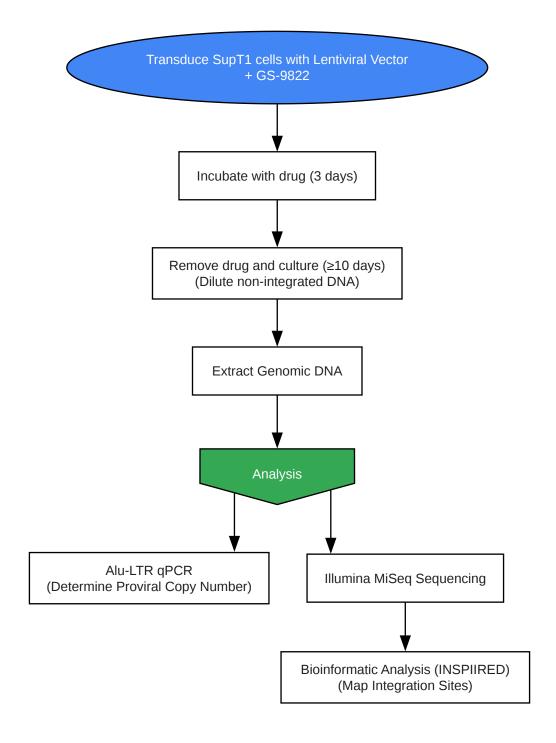












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